Acetic acid-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
deuterio 2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-GUEYOVJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152175 | |
| Record name | (2H3)Acetic (2H)acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-52-3 | |
| Record name | Acetic acid-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H3)Acetic (2H)acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H3)Acetic (2H)acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H3]acetic [2H]acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Enrichment
Strategies for the Preparation of Acetic Acid-d4
The synthesis of this compound involves methodologies designed to achieve comprehensive deuterium (B1214612) incorporation. One reported method for preparing this compound involves a single-step synthesis from malonic-d2 acid-d2, as documented by Perrin et al. nih.gov.
Another approach for the production of deuterated acetic acid is detailed in a patent, which describes a process utilizing acetic anhydride (B1165640) and heavy water (D2O) in the presence of a specialized catalyst. This catalyst is prepared by treating activated carbon with nitric acid to open its pores, followed by impregnation with N-isopropyl acrylamide, nano platinum, and acrylamide. After vacuum treatment, the impregnated activated carbon is subjected to ultraviolet (UV) irradiation under nitrogen protection to initiate cross-linking polymerization, which immobilizes the nano platinum. The reaction for producing deuterated acetic acid is controlled at 60 °C, with heavy water added in portions. The process is monitored, and rectification is performed once the reaction is complete, indicated by the disappearance of the reactant signal peak in the nuclear magnetic resonance spectrum cdnsciencepub.comgoogle.com.
Production of Deuterated Derivatives and Analogs Utilizing this compound as a Precursor
This compound serves as a crucial precursor for the synthesis of a variety of other deuterated compounds, enabling detailed studies in chemistry and biology.
This compound is employed in the stereocontrolled synthesis of deuterated conjugated linoleic acid (CLA) isomers, such as (7E,9Z)-CLA. In a multi-step synthesis, deuterium atoms are introduced during the partial reduction of a triple bond in a conjugated enyne precursor. This key labeling step utilizes deuterated disiamylborane (B86530) and this compound. The resulting deuterated (7E,9Z)-CLA has been obtained with high isotopic enrichment, typically exceeding 99%, and a chemical purity greater than 95% nih.govscilit.comsigmaaldrich.comresearchgate.netscientificlabs.co.ukrsc.org. Conjugated linoleic acids are a family of isomers of linoleic acid, with rumenic acid (9Z,11E-octadecadienoic acid) being a notable example lipidmaps.orgatamanchemicals.comwikidata.orgiarc.frwikipedia.org.
This compound plays a role in the synthesis of perdeuterated ionic liquids. For example, in the preparation of perdeuterated 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) (EMIM-OAc-d14) and 1-butyl-3-methylimidazolium acetate (BMIM-OAc-d18), this compound is used in a crucial step. Following the alkylation and methylation of perdeuterated imidazole (B134444), this compound is added to facilitate the traceless degradation of methylcarbonate (B8334205) counter anions, leading to their exchange for acetate anions. This method provides a halogen-free and environmentally friendly route to these deuterated ionic liquids researchgate.net.
Isotopic Purity and Quality Control in Research Applications
The isotopic purity and quality control of deuterated compounds like this compound are paramount for their reliability in research applications. Deuterium is a stable, non-radioactive isotope, making deuterated compounds valuable as isotopically labeled standards in various fields, including medical diagnostics, pharmaceutical research, environmental monitoring, bioanalysis, and chemical reaction mechanism studies nih.govmdpi.com.
Several analytical techniques are employed to characterize the isotopic purity of deuterium-labeled organic compounds. Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) and ultraperformance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) are highly effective methods. These techniques enable the assignment and differentiation of hydrogen/deuterium (H/D) isotopolog ions, providing consistent isotopic purity values that align well with certified values ctdbase.organsto.gov.au. The advantages of ESI-HRMS for isotopic purity characterization include its rapidity, high sensitivity, very low sample consumption (even at nanogram levels), and the ability to perform analysis without deuterated solvents. This makes it a cost-effective and efficient method for in-situ isotopic purity analysis and for monitoring hydrogen-deuterium exchange reactions ctdbase.organsto.gov.au.
Quantitative nuclear magnetic resonance (qNMR) spectroscopy is another significant technique for assessing isotopic purity ansto.gov.aunih.gov. This compound itself is widely used as a deuterated NMR solvent, providing a stable, high-purity medium for accurately analyzing chemical shifts, splitting patterns, and peak integrals in proton NMR experiments sigmaaldrich.comscientificlabs.co.uknih.govmetabolomicsworkbench.orgsmolecule.comalfa-chemistry.commdpi.orgrsc.orgotsuka.co.jpcarlroth.com. The quality control process ensures that the isotopic enrichment and chemical purity meet stringent standards, typically ranging from ≥99.5 atom % D to ≥99.9 atom % D for this compound zhanggroup.orgscientificlabs.co.uknih.govsmolecule.comalfa-chemistry.comrsc.orgotsuka.co.jpcarlroth.com.
The importance of isotopic purity extends to drug development, where deuteration can alter drug metabolism, offering insights into pharmacokinetics and potential side effects. The precise quantification of isotopic purity is thus imperative for scientific research and the quality control of deuterium-labeled reagents mdpi.comansto.gov.aunih.gov.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C2D4O2 | nih.gov |
| Molecular Weight | 64.08 g/mol | zhanggroup.orgnih.gov |
| CAS Number | 1186-52-3 | zhanggroup.orgnih.gov |
| Isotopic Purity | ≥99.5 atom % D to ≥99.9 atom % D | zhanggroup.orgscientificlabs.co.uknih.govsmolecule.comalfa-chemistry.comrsc.orgotsuka.co.jpcarlroth.com |
| Chemical Purity | ≥99% (CP) to 99.9% | zhanggroup.orgnih.govmdpi.org |
| Form | Colorless liquid | nih.govmetabolomicsworkbench.org |
| Melting Point | 15-16 °C | zhanggroup.orgscientificlabs.co.ukmetabolomicsworkbench.org |
| Boiling Point | 115.5 °C | zhanggroup.orgscientificlabs.co.ukmetabolomicsworkbench.org |
| Density | 1.119 g/mL at 25 °C | zhanggroup.orgscientificlabs.co.ukmetabolomicsworkbench.org |
| Refractive Index | n20/D 1.368 | zhanggroup.orgscientificlabs.co.uk |
| Solubility | Soluble in water, ethanol, and ether | metabolomicsworkbench.orgmdpi.org |
Advanced Spectroscopic Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating molecular structures and properties. taylorfrancis.com The use of deuterated solvents like acetic acid-d4 is crucial in NMR experiments, as they prevent interference from solvent signals, allowing for a more precise analysis of the analyte's spectrum. carlroth.comtaylorfrancis.com
This compound as a Deuterated Solvent in ¹H NMR Studies
This compound serves as a standard purity solvent suitable for routine NMR analyses, providing a stable, high-purity medium for accurately analyzing chemical shifts, splitting patterns, and peak integrals. ckgas.com Its high degree of deuteration and purity are key attributes for its application in NMR. carlroth.com
One of the primary advantages of using this compound as a deuterated solvent in ¹H NMR studies is its ability to virtually eliminate solvent signals. calpaclab.comcarlroth.comtaylorfrancis.com Deuterium (B1214612) nuclei (²H) have a spin of 1, and their signals are typically observed at different frequencies and with much lower resolution compared to protons (¹H), effectively making them "invisible" in ¹H NMR spectra. taylorfrancis.commdpi.com This suppression of intense solvent peaks is critical for achieving better resolution and interpretation of the analyte's spectrum, thereby simplifying the assignment of signals from the compound of interest. calpaclab.comcarlroth.comtaylorfrancis.com This characteristic is particularly beneficial when dealing with complex organic structures that exhibit numerous hydrogen and carbon chemical environments, which would otherwise lead to overlapping signals with protonated solvents. abdn.ac.uk
This compound is extensively employed as a deuterated solvent in Quantitative Nuclear Magnetic Resonance (qNMR) experiments. calpaclab.comckgas.comcarlroth.comorgsyn.orgorgsyn.orgisotope.compaulussegroup.comacs.org In qNMR, it is often used for the dissolution of internal standards, which are essential for accurate quantification. calpaclab.comcarlroth.comorgsyn.orgorgsyn.org For instance, it has been applied in the purity determination of compounds such as ofloxacin, ensuring precise quantification by enabling clear peak resolution and stable chemical environments. ckgas.com The reliability and precision of qNMR measurements using solvents like this compound are comparable to, and in some aspects advantageous over, traditional chromatography-based techniques due to simpler method development, ease of sample preparation, and relatively shorter analysis times. washington.edu
Deuterated acetic acid plays a significant role in the structural elucidation of complex organic molecules. It is utilized in ¹H NMR spectral studies of various compounds, including CB2 (a CNBr peptide) and α-tocopherol succinate (B1194679) hydrophobically modified chitosan (B1678972) (CS-TOS). carlroth.comorgsyn.orgisotope.compaulussegroup.comacs.orgthieme-connect.de Its application extends to routine tasks such as structure determination and identity verification in research and development laboratories, as well as the elucidation of reaction mechanisms and metabolisms. calpaclab.comcarlroth.commyskinrecipes.com For example, it has been used in the NMR analysis of florfenicol (B1672845), where the effects of solvent type, concentration, and temperature on chemical shifts were assessed using advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques. acdlabs.com
Solid-State NMR Investigations of Systems Incorporating this compound
While this compound is primarily known for its role as a solvent in liquid-state NMR, its deuterium atoms can also be incorporated into molecules for solid-state NMR investigations. For example, this compound has been used in the synthesis of deuterated compounds such as (7E,9Z)-conjugated linoleic acid and Pr(CD₃COO)₃·D₂O (deuterium analog of praseodymium (III) acetate (B1210297) hydrate), where the deuterated acetate moiety becomes an integral part of the synthesized material. While the direct application of this compound as a solvent for solid-state NMR is less common due to its liquid state at ambient temperatures, its incorporation into solid systems allows for the study of these materials using solid-state NMR techniques. However, specific detailed research findings focusing solely on solid-state NMR investigations of systems incorporating this compound as a primary subject, beyond its role in synthesis, are not extensively documented in the provided search results.
Proton Transfer Dynamics and Exchange Processes Monitored by NMR in this compound Media
NMR spectroscopy in this compound media is instrumental in monitoring proton transfer dynamics and exchange processes. Labile protons, typically those bonded to oxygen (-OH) or nitrogen (-NH), undergo fast exchange with other protons or deuterium in solution. ucla.edu This chemical process continuously replaces protons in the solute molecules, affecting their detection, chemical shift, and peak shape. ucla.edu
In protic deuterated solvents like this compound, labile hydrogens can exchange with the deuterium of the solvent. abdn.ac.ukacdlabs.comucla.edu This exchange can lead to the disappearance of the corresponding proton signals or result in broad peaks with unreliable chemical shifts, depending on the rate of exchange. abdn.ac.ukucla.edu For instance, the exchange of hydroxyl protons in florfenicol disappeared upon the addition of D₂O. acdlabs.com
Studies have investigated acetate exchange in this compound, revealing insights into reaction rates and mechanisms. myskinrecipes.com For example, the exchange rates of terminal acetate ligands in trinuclear molybdenum carboxylates were examined in acidic solvents like this compound, with kinetic analyses providing observed rate constants. myskinrecipes.com The activation parameters for acetate exchange in this compound were found to be markedly different from those in D₂O and methanol-d4 (B120146), suggesting a more complex mechanism than simple ligand exchange, possibly involving substitution at the ligated acetate. myskinrecipes.com
Furthermore, the addition of acids, including this compound, has been shown to sharpen NMR signals of nitrogen-containing compounds by reducing proton exchange rates and stabilizing specific tautomers or conformers, leading to clearer and more resolved NMR spectra. The chemical shift of exchangeable protons can be influenced by various factors such as solvent, hydrogen bond strength, pH, temperature, and concentration. ucla.edu
Data Tables
The following tables present key NMR spectroscopic data for this compound.
Table 1: ¹H NMR Chemical Shifts of Residual Protons in this compound
| Proton Type | Chemical Shift (ppm) | Multiplicity |
| COOD | 11.65 mdpi.comcarlroth.comthieme-connect.de | Singlet carlroth.comthieme-connect.de |
| CD₃ | 2.04 mdpi.comcarlroth.comthieme-connect.de | Quintet carlroth.comthieme-connect.de |
Table 2: ¹³C NMR Chemical Shifts of this compound
| Carbon Type | Chemical Shift (ppm) | Multiplicity |
| C=O | 178.99 mdpi.comcarlroth.comthieme-connect.de | Singlet carlroth.com |
| CD₃ | 20.0 mdpi.comcarlroth.comthieme-connect.de | Septet |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for probing the molecular structure, dynamics, and interactions of chemical compounds. For this compound, these methods provide detailed insights into its hydrogen bonding networks, characteristic vibrational modes, and the subtle influence of quantum mechanical phenomena.
Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions
Vibrational spectroscopy offers a powerful means to understand hydrogen bonding in systems like acetic acid and its deuterated forms. Acetic acid is well-known for forming strong hydrogen-bonded dimers, predominantly cyclic dimers, in both gas and liquid phases. These cyclic dimers are characterized by two robust and equivalent O-H···O=C hydrogen bonds nih.govscispace.comrsc.org.
The formation of hydrogen bonds leads to distinct and observable changes in vibrational spectra. Key spectral features indicative of hydrogen bonding include a significant red-shift of the O-H or O-D stretching bands, along with broadening and the appearance of substructures researchgate.netresearchgate.netacs.org. For instance, in the case of acetic acid, the O-H stretching band in hydrogen-bonded complexes displays a strong red-shift due to a reduced force constant researchgate.net. When the acidic hydrogen is replaced by deuterium, as in this compound (CD₃COOD), the O-D stretching band will also exhibit a red-shift, but at a much lower frequency compared to its O-H counterpart, confirming the involvement of this mode in hydrogen bonding researchgate.netrsc.org. Beyond the dominant cyclic dimers, other hydrogen bonding motifs, such as O-H···O=C, C-H···O=C, and O-H···O-H interactions, have been identified in metastable acetic acid dimers scispace.com.
Studies involving this compound as a solvent have further illuminated the role of hydrogen bonding in intermolecular interactions. For example, research on zephycandidine in various deuterated solvents, including this compound, revealed that the ability of the solvent to form strong hydrogen bonds significantly impacts the reorientation dynamics of the solute. The energy barrier for reorientation due to hydrogen bonding was estimated for different protic solvents, demonstrating the strong influence of these interactions on molecular behavior in solution reading.ac.uk.
Table 1: Energy Barriers for Solute Reorientation due to Hydrogen Bonding in Deuterated Solvents reading.ac.uk
| Solvent | Energy Barrier (kJ/mol) |
| Methanol-d4 | 1.22 |
| Ethanol-d6 | 0.85 |
| This compound | 0.87 |
| Dimethyl sulfoxide-d6 | 1.08 |
Analysis of Vibrational Modes and Quantum Mechanical Effects
The analysis of vibrational modes in this compound provides a detailed fingerprint of its molecular structure and dynamics. As a fully deuterated compound (CD₃COOD), all exchangeable hydrogen atoms of acetic acid (CH₃COOH) are replaced by deuterium. This isotopic substitution profoundly affects the vibrational frequencies due to changes in the reduced mass of the vibrating groups. Consequently, characteristic bands such as C-H stretches are replaced by C-D stretches, and the O-H stretch is replaced by an O-D stretch, all appearing at lower wavenumbers compared to their non-deuterated counterparts researchgate.netrsc.org.
Computational methods, particularly Density Functional Theory (DFT) calculations, are frequently employed alongside experimental IR and Raman spectroscopy to assign vibrational modes and understand their origins. For instance, B3LYP/6-31G(d,p) models have been used to optimize the structure of acetic acid and calculate its vibrational frequencies, with careful consideration of scaling factors to align theoretical predictions with experimental observations chem-soc.si. Acetic acid, with eight atoms, possesses 18 normal modes of vibration, distributed among specific symmetry species chem-soc.si. The characteristic C=O stretching mode, for example, is observed at different frequencies depending on the phase and hydrogen bonding state (e.g., ~1788.0 cm⁻¹ for gas-phase acetic acid monomer and ~1709.0 cm⁻¹ for solution-phase) chem-soc.si. In this compound, while the C=O stretch itself might not be directly affected by the deuteration of the methyl and hydroxyl groups, its environment and coupling to other modes can be subtly influenced. The O-D stretching mode, being directly involved in hydrogen bonding, is particularly sensitive to intermolecular interactions and quantum mechanical effects researchgate.netrsc.org.
Quantum mechanical effects play a significant role in defining the vibrational properties and acid-base chemistry of systems involving hydrogen bonds. Studies on acetic acid interacting with bases, for instance, have demonstrated that the acidic hydrogen atom can become delocalized between the acid and the base in strong hydrogen bonds, leading to characteristic IR and NMR signatures rsc.orgresearchgate.net. This delocalization is a quantum mechanical phenomenon akin to a particle in a box, where reducing the box length (i.e., the distance between the donor and acceptor atoms) leads to a more delocalized state of the hydrogen rsc.org. Such quantum mechanical treatments are essential for accurately predicting vibrational frequencies and understanding phenomena like zero-point energy and tunneling effects, which are particularly relevant for light atoms like hydrogen and deuterium researchgate.netdiva-portal.orgescholarship.org.
Surface-Enhanced Vibrational Spectroscopy of this compound (e.g., Sum Frequency Spectroscopy)
Surface-enhanced vibrational spectroscopy techniques, such as Sum Frequency Generation (SFG) spectroscopy, are powerful tools for investigating molecular structures and orientations at interfaces. SFG is a second-order nonlinear optical technique that is inherently surface-specific, as it is only allowed in regions where inversion symmetry is broken, such as at interfaces between two different media researchgate.netpageplace.de. This makes it ideal for studying the adsorption and orientation of molecules like this compound at surfaces.
SFG spectroscopy has been extensively applied to study the adsorption of acetic acid at various interfaces, including liquid-gas and solid-liquid interfaces. For example, investigations of acetic acid adsorption on films of nanoscale anatase TiO₂ particles revealed that acetic acid chemisorbs onto the surface. This chemisorption is evidenced by a sharp SFG peak in the C-H region, which remains stable even after evacuation or the addition of water nih.gov.
Furthermore, SFG studies have provided crucial insights into the orientation of acetic acid molecules at interfaces. At the liquid-gas interface of aqueous acetic acid solutions, SFG measurements of methyl and carbonyl vibrations, using different polarization combinations, have shown that acetic acid molecules maintain an essentially constant upright orientation. In this configuration, the hydrophobic methyl group is directed towards the gas phase, while the hydrophilic carboxylic acid group points towards the liquid phase, irrespective of the acid concentration researchgate.netnih.gov. These studies also indicate that even small amounts of acetic acid can significantly disrupt the hydrogen bonding network of the water surface researchgate.netnih.gov. SFG can also resolve competitive adsorption between different molecules and determine their relative adsorption strengths, with acetic acid generally showing stronger adsorption compared to methanol (B129727) and water on surfaces like TiO₂ nih.gov.
Mechanistic Organic Chemistry and Kinetic Isotope Effect Studies
Elucidation of Reaction Mechanisms through Deuterium (B1214612) Labeling
Deuterium labeling with acetic acid-d4 allows researchers to trace the fate of specific atoms within a reaction, providing crucial evidence for proposed mechanisms. guidechem.commyskinrecipes.com
In electrophilic aromatic substitution (EAS) reactions, deuterium labeling can help distinguish between different mechanistic possibilities. EAS reactions typically involve two steps: attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com While many metal-catalyzed hydrogen isotope exchange (HIE) reactions in acidic solvents are often conducted in deuterated media like this compound or trifluoroacetic acid-d1, studies have raised questions about whether these reactions proceed via C-H activation or electrophilic aromatic substitution mechanisms. In some cases, particularly with trifluoroacetic acid-d1, the electrophilic aromatic substitution mechanism has been suggested to predominate. nih.gov For instance, in palladium-catalyzed ortho-deuteration of phenylacetic acid using this compound as a deuterium source, full deuteration at sterically accessible ortho positions and partial deuteration at hindered ortho positions were observed. Deuteration of the benzylic position was also noted, likely via a deprotonation/reprotonation mechanism. thieme-connect.com
This compound is instrumental in analyzing catalytic cycles, especially in palladium-catalyzed C-H activation/C-C coupling reactions. Deuterium labeling studies can confirm proposed protodepalladation mechanisms. For example, in a Pd(II)-catalyzed enantioselective tandem C-H/C-C activation, deuterium incorporation was observed when deuterated solvents were used, indicating that the alkylated product formed via a protodepalladation mechanism rather than a reductive elimination pathway. chinesechemsoc.org The use of this compound can help determine the role of the acetate (B1210297) ligand and the directing group in controlling reactivity and selectivity in such processes. diva-portal.org
In metal-ligand cooperative processes, this compound can shed light on the intricate interplay between the metal center and its ligands. For instance, in palladium-catalyzed acetoxylation of alkynes, the acetate ligand plays multiple crucial roles: it brings acetic acid close to the metal for simultaneous activation of the alkyne and the acid, acts as an inner-sphere base to enhance acid nucleophilicity, and functions as an intramolecular acid to facilitate protodemetalation and catalyst regeneration. diva-portal.org Kinetic analysis using this compound in such reactions has shown a significant kinetic isotope effect, suggesting that either acid addition or protodepalladation could be the rate-determining step. diva-portal.org Furthermore, in copper(I) hydride catalyzed formic acid dehydrogenation, rapid exchange of acetate ligands with this compound was observed, leading to almost complete deuteration of methylene (B1212753) linkers, which supports a metal-ligand cooperative elimination mechanism involving a proton from a methylene linker. chemrxiv.org
Kinetic Isotope Effects (KIE) in Chemical Reactions
Kinetic isotope effects (KIEs) are changes in reaction rates when an atom is replaced by its isotope, primarily due to mass differences affecting vibrational frequencies and tunneling probabilities. faccts.dewikipedia.org These effects are crucial for identifying rate-limiting steps and validating reaction mechanisms. faccts.de
In aldol (B89426) reactions, KIE studies using deuterated compounds, including this compound as a solvent or reagent, can pinpoint the rate-limiting step. For example, in acetate-catalyzed crossed aldol reactions, comparing condensation rates with those for acetate-catalyzed deuterium exchange of ketones in glacial this compound indicated that carbon-carbon bond formation is the rate-determining step, rather than the enolization step. cdnsciencepub.com A primary KIE of 3.25 was measured in the L-proline-catalyzed α-amination of aldehydes using α-D2-propanal and this compound, suggesting that the α-proton is involved in the rate-determining step. vetticattgroup.com In other aldol reactions, a KIE of 2.68 was observed when using α,α,α′,α′-tetradeuterated cyclohexanone, indicating that proton transfer to the aldehyde oxygen is involved in the rate-limiting step at catalytic concentrations. ua.es
The reaction of hydroxyl (•OH) radicals with acetic acid and its isotopomers, including this compound, has been extensively studied to understand atmospheric oxidation processes. Kinetic studies have revealed significant KIEs, indicating the preferential pathway for hydrogen abstraction. For instance, the abstraction of the acidic hydrogen (from the -COOH group) is often the dominant pathway due to the formation of a strong pre-reactive hydrogen-bonded complex. researchgate.netresearchgate.net
Table 1: Rate Constants for Hydroxyl Radical Abstraction from Acetic Acid Isotopomers at 300 K
| Acetic Acid Isotopomer | Chemical Formula | Rate Constant (cm³ molecule⁻¹ s⁻¹) researchgate.net |
| Acetic acid | CH₃C(O)OH | (6.3 ± 0.9) × 10⁻¹³ |
| Acetic acid-d1 | CH₃C(O)OD | (1.5 ± 0.3) × 10⁻¹³ |
| Acetic acid-d3 | CD₃C(O)OH | (6.3 ± 0.9) × 10⁻¹³ |
| This compound | CD₃C(O)OD | (0.90 ± 0.1) × 10⁻¹³ |
The data in Table 1 illustrate the kinetic isotope effects. Comparing CH₃C(O)OH with CH₃C(O)OD, the rate constant decreases significantly when the carboxylic hydrogen is replaced by deuterium (k(CH₃C(O)OH) / k(CH₃C(O)OD) ≈ 4.2), indicating a primary KIE for abstraction from the carboxyl group. researchgate.net Conversely, comparing CH₃C(O)OH with CD₃C(O)OH shows no significant change in the rate constant, suggesting that abstraction from the methyl group is not the primary rate-determining step at this temperature. researchgate.net The lowest rate constant for CD₃C(O)OD further supports the importance of the O-H bond in the abstraction process. researchgate.net At lower temperatures, abstraction of the per-acetic H-atom (from the -COOH group) is dominant, while at higher temperatures, abstraction of methyl H-atoms becomes more significant. researchgate.net
Carbon-Hydrogen (C-H) Activation and Deuteration Processes
This compound plays a crucial role in C-H activation and subsequent deuteration processes, serving both as a solvent and the primary source of deuterium atoms. These reactions are essential for synthesizing isotopically labeled compounds, which are valuable for understanding reaction mechanisms and for developing new pharmaceuticals snnu.edu.cnacs.org.
Directed C-H Activation and Regioselectivity
Directed C-H activation, often mediated by transition metals, leverages directing groups to achieve high regioselectivity in deuteration reactions. This compound is frequently employed as the deuterium source in these transformations. For instance, in palladium-catalyzed C-H activation, this compound facilitates the ortho-deuteration of various substrates. A notable example involves pyridylimine-substituted 1-naphthalenes, where reaction with Na₂[PdCl₄] in this compound leads to 100% deuteration at the peri-site, demonstrating the reversibility of the C-H activation process nih.govresearchgate.net.
Similarly, in palladium-catalyzed ortho-deuteration of phenylacetic acid derivatives, this compound serves as the deuterium source. Yu and co-workers demonstrated that 2-(m-tolyl)acetic acid could be fully deuterated at the sterically accessible ortho position, with 66% deuteration observed at the more hindered ortho position thieme-connect.comthieme-connect.de. The reaction proceeds via the formation of an aryl-palladium(II) complex, which then reacts with the electrophilic D⁺ generated from this compound to form the ortho-deuterated product snnu.edu.cn.
Ruthenium(II)-catalyzed systems also utilize this compound for C-H deuteration. The Yan group reported a method for ortho- and meta-C-H deuterium labeling using ruthenium with PPh₃ and AgOAc as additives, where this compound functioned as both the deuterium source and solvent snnu.edu.cn. This approach allowed for the deuteration of various nitrogen-containing heterocycles, with ortho-deuteration being largely unaffected by para-substituents snnu.edu.cn.
The regioselectivity observed in these directed C-H activations is often influenced by the directing group, which guides the metal catalyst to specific C-H bonds, and the solvent environment provided by this compound snnu.edu.cnthieme-connect.comhbni.ac.in.
Late-Stage Deuteration of Complex Organic Molecules
The ability to perform late-stage deuteration of complex organic molecules, including pharmaceutical drugs, is highly valuable for drug discovery and development snnu.edu.cnacs.orgthieme-connect.comresearchgate.net. This compound is a key reagent in these processes, enabling direct deuterium incorporation without the need for extensive synthesis of pre-functionalized starting materials thieme-connect.com.
Several methodologies have been developed for late-stage C-H deuteration using this compound. For instance, palladium-catalyzed hydrogen isotope exchange (HIE) protocols have successfully employed this compound as a deuterium source for the labeling of various pharmaceutically relevant motifs and related scaffolds researchgate.netacs.org. These methods often achieve high degrees of deuterium incorporation and exhibit broad functional group tolerance, making them suitable for complex substrates acs.org.
One study demonstrated the use of ruthenium(II) biscarboxylate complexes for selective ortho-deuteration of pharmaceutical drugs, where this compound could be used as a deuterium source, although methanol-d4 (B120146) or D₂O were also explored goettingen-research-online.de. The robustness of such catalytic systems allows for the isotopic labeling of challenging bioactive heterocyclic motifs goettingen-research-online.de.
Acid/Base Catalysis in Deuterium Exchange
This compound participates in acid/base-catalyzed deuterium exchange reactions, acting as a deuterated Brønsted acid and a solvent. These reactions typically involve the enolization of activated carbon centers, facilitating the exchange of hydrogen atoms for deuterium acs.orgissuu.commdpi.com. The pH-dependent nature of these H/D exchange processes means that the degree of reaction is strongly influenced by the solution's acidity or basicity mdpi.com.
For example, in the deuteration of indoles, metal-free, acid-mediated conditions using deuterated acetic acid can afford selective isotope incorporation at the C3 position acs.org. This highlights the role of this compound in controlling regioselectivity in acid-catalyzed H/D exchange processes, often through mechanisms involving protonation/deprotonation steps acs.orgmdpi.com.
Deuterium Exchange (H/D Exchange) Dynamics
Deuterium exchange dynamics are critical for understanding reaction mechanisms and for the precise labeling of molecules. This compound is a fundamental tool for probing these dynamics.
Acid-Catalyzed Enolization Kinetics
This compound has been extensively used in kinetic studies of acid-catalyzed enolization. For instance, the acid-catalyzed enolization of acetophenones has been monitored using ¹H NMR spectroscopy in this compound as a solvent issuu.comissuu.commorressier.com. Researchers observed the D/H exchange by tracking the decay of the α-carbon proton peak and the simultaneous growth of the solvent peak as it became enriched in hydrogen issuu.com.
Studies have shown that the rates of D/H exchange by acid-catalyzed enolization are generally slower for acetophenones with electron-withdrawing substituents, while those with electron-donating substituents exhibit faster rates issuu.com. Increasing the reaction temperature also leads to an increase in the rate of D/H exchange issuu.com.
A comparative kinetic study of acetate-catalyzed aldol reactions and deuterium exchange of ketones in glacial acetic acid at 60°C revealed that the carbon-carbon bond formation in the aldol reaction is the rate-determining step cdnsciencepub.com. This compound was used to prepare the ketone solutions for deuterium exchange experiments, confirming its utility in kinetic investigations cdnsciencepub.com.
Table 1: Relative D/H Exchange Rates in Acid-Catalyzed Enolization of 4-Substituted Acetophenones in this compound
| 4-Substituent | Relative D/H Exchange Rate (Arbitrary Units) issuu.com |
| -OCH₃ | Faster |
| -Br | Slower |
| Unsubstituted | Intermediate |
Solvent-Mediated Deuterium Incorporation
As a deuterated solvent, this compound plays a direct role in solvent-mediated deuterium incorporation through hydrogen/deuterium exchange (H/D exchange) acs.orgacs.orgmdpi.com. The presence of deuterium atoms throughout the solvent molecules allows for the exchange of labile protons in a substrate with deuterons from the solvent mdpi.comchemie-brunschwig.chotsuka.co.jp.
In various transition-metal-catalyzed C-H deuteration reactions, this compound acts as the source of D⁺, facilitating the exchange snnu.edu.cnthieme-connect.comethz.chresearchgate.netdiva-portal.org. For example, in palladium-catalyzed C-H activation of benzene (B151609), the addition of this compound caused progressive deuteration of the bulk benzene, a process not observed in the absence of the platinum catalyst, highlighting its role as a deuterium source ethz.ch.
The reversible nature of C-H activation steps in many catalytic systems means that the deuterated solvent, such as this compound, can drive the incorporation of deuterium into the substrate by mass action acs.orgacs.org. This is particularly relevant for achieving high isotopic enrichment in target molecules acs.org. The properties of this compound, including its polarity and protic nature, make it an effective medium for these exchange processes .
Table 2: Deuterium Incorporation in Indoles using Pd-Catalysis with Deuterated Acetic Acid acs.org
| Compound | Deuterium Incorporation at C2 (%) | Deuterium Incorporation at C3 (%) |
| 4-Fluoroindole | 79 (Initial) | - |
| Benzimidazole | 92 | - |
| 7-Azaindole | 8 | 47 |
Integration with Other Chromatographic Techniques
Derivatization Strategies for Enhanced Analysis
Derivatization is a crucial chemical modification strategy employed in advanced analytical chemistry and metabolomics to enhance the performance of chromatographic techniques, particularly when coupled with mass spectrometry (MS) researchgate.netresearchgate.netmeliomics.com. This process involves reacting target analytes with specific chemical reagents to alter their physicochemical properties, thereby improving their volatility, thermal stability, chromatographic behavior, and most importantly, their detection sensitivity and ionization efficiency in MS researchgate.netresearchgate.netmeliomics.comresearchgate.netmdpi.comresearchgate.net. For highly polar or low-concentration compounds, derivatization can overcome challenges such as poor retention on reversed-phase liquid chromatography (RPLC) columns and low ionization efficiency in electrospray ionization (ESI) researchgate.netmeliomics.comdiva-portal.org.
This compound (CD₃COOD), a perdeuterated form of acetic acid, plays a significant role in these derivatization strategies, primarily serving as a stable isotope-labeled internal standard (IS) researchgate.netdiva-portal.orgnih.govnih.govnih.govsemanticscholar.org. The incorporation of deuterium atoms provides an isotopic tag that allows for accurate quantification by compensating for matrix effects, variations in derivatization efficiency, and instrumental fluctuations diva-portal.orgnih.gov. This "chemical isotope labeling" (CIL) strategy is widely utilized in both relative quantification for untargeted metabolomics and absolute quantification for targeted metabolomics meliomics.com.
Applications in Liquid Chromatography-Mass Spectrometry (LC-MS)
In LC-MS-based metabolomics, derivatization is frequently applied to enhance the detectability and chromatographic performance of analytes. For instance, short-chain fatty acids (SCFAs), which are highly polar and often present at low concentrations, benefit significantly from derivatization.
4-Aminomethylquinoline Derivatization: this compound has been employed as a stable isotope-labeled surrogate analyte for acetic acid in the quantification of SCFAs in human feces using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) researchgate.net. In this method, SCFAs are converted into amide derivatives with 4-aminomethylquinoline, and the use of this compound as an internal standard ensures high precision and accuracy in quantification, with intra-day and inter-day precision typically ≤ 3.8% and accuracy ranging from 85.5% to 104.3% researchgate.net.
3-Nitrophenylhydrazine (3-NPH) Derivatization: this compound, along with other D-labeled analogs like propionic acid-d2, lactic acid-d3, citric acid-d4, and succinic acid-d4, is used as an internal standard in LC-qToF-MS methods for the simultaneous analysis of SCFAs and tricarboxylic acid (TCA) cycle metabolites diva-portal.org. Derivatization with 3-NPH converts these carboxylic acids into their respective 3-NPH derivatives, improving their chromatographic behavior and detection sensitivity. This approach has demonstrated good linearity (R² ≥ 0.97) and extraction efficiency (80-110%) in complex biological matrices diva-portal.org.
2-Hydrazinoquinoline (B107646) (HQ) Derivatization: In metabolomic investigations, such as those focusing on diabetic ketoacidosis, 2-hydrazinoquinoline (HQ) has been utilized as a derivatization agent for simultaneous detection of carboxylic acids, aldehydes, and ketones. This compound is spiked into biological samples (e.g., urine, serum, liver extract) as an internal standard to ensure comparable signals and assess the derivatization efficiency across different matrices nih.gov. This derivatization facilitates the separation and detection of various compounds under common LC-MS conditions nih.gov.
Applications in Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is often indispensable for increasing the volatility and thermal stability of polar metabolites, enabling their passage into the gas phase for effective separation and detection researchgate.net.
Deuterated Silylation Reagents: While this compound itself is not a silylation reagent, the principle of using deuterated derivatization agents is well-established in GC-MS. For instance, deuterated N-methyl-N-trimethylsilyltrifluoroacetamide (d9-MSTFA) is used to synthesize internal standards for silylated metabolites (e.g., sugars, amino acids, non-amino organic acids) researchgate.net. This allows for individual correction of metabolite responses by their deuterated counterparts, leading to significantly higher precision in absolute quantitative GC-MS/MS analysis compared to traditional data correction strategies researchgate.net.
Propyl Chloroformate (PCF) Derivatization: this compound is also used in targeted metabolomic protocols for the quantification of SCFAs and branched-chain amino acids (BCAAs) using propyl chloroformate (PCF) derivatization followed by GC-MS analysis nih.gov. In such methods, stable isotopes like this compound are crucial for evaluating method recovery and ensuring accurate quantification of the derivatized products nih.gov.
Enhanced Analysis through Derivatization and Isotopic Labeling
The integration of derivatization strategies with the use of stable isotope-labeled internal standards like this compound provides several key advantages for enhanced analysis:
Improved Sensitivity and Ionization: Derivatization often introduces functional groups that significantly improve the ionization efficiency of analytes in MS, leading to lower limits of detection and quantification researchgate.netmdpi.comresearchgate.net.
Enhanced Chromatographic Separation: By modifying the polarity and hydrophobicity of analytes, derivatization can improve their retention and separation on chromatographic columns, particularly reversed-phase columns, which might otherwise struggle with highly polar compounds researchgate.netmeliomics.com.
Accurate and Reproducible Quantification: The use of stable isotope-labeled internal standards, such as this compound, directly compensates for variations during sample preparation, derivatization, and instrumental analysis, thereby ensuring more accurate and reproducible absolute quantification of target metabolites in complex biological matrices meliomics.comdiva-portal.orgnih.gov. This is particularly critical in metabolomics where precise measurement of metabolite concentrations is essential for biological interpretation.
Research Applications of Acetic Acid D4
Elucidation of Reaction Mechanisms
By incorporating deuterium (B1214612) from this compound into a reaction, chemists can gain profound insights into reaction mechanisms and kinetics. guidechem.com The presence of deuterium at specific positions in a product molecule can reveal which bonds were broken and formed during the reaction. For example, studies on the palladium-catalyzed deuteration of benzene (B151609) have utilized this compound to understand the role of the acid in the C-H activation step. researchgate.net
Additionally, comparing the reaction rates of a compound with its deuterated analogue can reveal the kinetic isotope effect (KIE), which provides information about the rate-determining step of a reaction. A study on the reaction of hydroxyl radicals with acetic acid and this compound measured a significant KIE, suggesting that the primary reaction mechanism involves the abstraction of the acidic hydrogen. acs.orgnih.gov
Metabolic Pathway Analysis
Isotopic tracers are essential for mapping metabolic pathways in living organisms. synmr.in this compound can be used as a stable, non-radioactive tracer to follow the metabolic fate of acetate (B1210297). guidechem.com When a deuterated compound is introduced into a biological system, its journey can be tracked by analyzing biological samples (e.g., blood, urine) with techniques like mass spectrometry. This allows researchers to identify metabolites and understand how the parent compound is absorbed, distributed, and processed by the body, which is a critical component of pharmaceutical development. musechem.comguidechem.com
Environmental Fate Studies
Environmental fate studies determine what happens to a chemical when it enters the environment, including its persistence, degradation, and mobility. fera.co.ukepa.gov Labeled compounds are crucial for these studies. Acetic acid is a natural compound that biodegrades readily in soil and water. taylorfrancis.com While specific studies using this compound for this purpose are not widely detailed, its use would follow standard tracer principles. By introducing this compound into a soil or water sample, scientists could trace its degradation pathways, identify breakdown products, and calculate degradation rates. This approach is similar to how the environmental fate of other compounds, like the herbicide 2,4-D which has an acetic acid side chain, is studied. researchgate.net Furthermore, understanding the atmospheric reactions of acetic acid, such as its reaction with OH radicals, is important for atmospheric chemistry, and kinetic studies using this compound contribute to this understanding. acs.orgnih.gov
Computational Chemistry and Theoretical Modeling
Molecular Dynamics Simulations Involving Acetic Acid-d4
Molecular Dynamics (MD) simulations are extensively employed to explore the structural and dynamic properties of liquid acetic acid, including its fully deuterated form, this compound (AAd4). These simulations have been utilized to investigate hydrogen-bond networks within the liquid phase researchgate.netresearchgate.net. Beyond pure systems, MD, and particularly ab initio molecular dynamics (AIMD) simulations, have been applied to study liquid mixtures involving this compound. For instance, AIMD simulations have been used to sample liquid configurations and compute free energy potentials related to hydrogen shuttling in mixtures of acetic acid and 1-methylimidazole, including those containing deuterated acetic acid rsc.org. These simulations effectively capture the molecular structures of complexes and their vibrational modes, demonstrating strong resemblance to experimental infrared (IR) spectra rsc.org.
Furthermore, MD simulations, often combined with quantum chemistry (QM) methods, examine the association mechanisms of acetic acid systems, with QM calculations providing geometry parameters of dimers for subsequent MD analysis acs.org. The utility of MD extends to studying complex biological systems, such as glargine insulin (B600854) in this compound, where molecular dynamics simulations of insulin variants highlight the role of residue-specific contacts in aggregation and amyloid-like fibril formation pdbj.org. The systematic analysis of molecular dynamic characteristics also contributes to exploring unknown physicochemical properties and applications of acetic acid derivatives researchgate.net. ReaxFF-based molecular dynamics simulations have also investigated intermolecular structure formation in acetic acid-water mixtures at elevated temperatures and pressures science.gov.
Ab Initio Molecular Orbital Calculations for Deuterated Systems
Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, are fundamental in understanding deuterated systems like this compound. These calculations are crucial for predicting and reproducing the kinetics of reactions involving oxygenated volatile organic compounds (VOCs), such as acetic acid and this compound reacting with OH radicals researchgate.net. They provide detailed insights into the energetics of reaction potential energy surfaces (PES) acs.org. For example, ab initio studies have explored the atmospheric oxidation pathways of acetic acid, suggesting that the primary mechanism involves the abstraction of the acidic hydrogen acs.org.
In the context of intermolecular interactions, ab initio calculations, such as MP2 (second-order Møller-Plesset perturbation theory), are used to determine hydrogen bond lengths and structures of acetic acid dimers le.ac.ukscispace.com. These methods can identify stable dimer configurations and explore regions of the intermolecular potential energy surface le.ac.ukscispace.com. Ab initio calculations are also applied to analyze vibrational modes in acid-base complexes involving acetic acid rsc.org. More broadly, ab initio molecular orbital studies have been performed on other deuterated systems, such as formic acid dimers and their deuterated derivatives, to calculate properties like cubic force constants, which are essential for understanding vibrational behavior acs.org.
Density Functional Theory (DFT) Applications in Understanding Deuterium (B1214612) Effects
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules, including the effects of deuterium substitution. DFT calculations have been performed on fully deuterated liquid acetic acid (AAd4) to optimize monomers and various hydrogen-bonded clusters, utilizing basis sets such as 6-311++G(d,p) researchgate.net. These calculations help in understanding the local order and hydrogen-bond networks in the liquid phase researchgate.net.
DFT is also instrumental in predicting and assigning spectroscopic features. For instance, DFT calculations, often using the B3LYP functional and 6-311++g(d,p) basis set, are used to obtain optimized geometries and predict infrared (IR) spectra for acetic acid species, including monomers, dimers, trimers, and tetramers, even in deuterated solvents like CDCl3 acs.org. This allows for the assignment of experimental spectral estimates to specific acetic acid structures acs.org. Similarly, DFT calculations have been carried out to compare measured and calculated spectra for deuterated acids like tribromoacetic acid-d (CBr3COOD), aiding in the assignment of vibrational bands and understanding the impact of deuteration on molecular vibrations nih.gov. DFT methods are also applied to determine molecular geometries, vibrational frequencies, and NMR chemical shifts for various compounds in deuterated solvents, providing insights into charge distribution and donor-acceptor molecular orbitals jetir.org. DFT is also used to compare hydrogen-bonding energies and determine stable dimer configurations of acetic acid acs.org. The method has also been applied to investigate deuterium isotope effects in non-covalent interactions, such as π–π interactions, showing orientation-dependent isotope effects acs.org.
Theoretical Prediction of Kinetic Isotope Effects
Theoretical calculations are crucial for predicting and interpreting Kinetic Isotope Effects (KIEs), which provide valuable insights into reaction mechanisms and transition states. For the reaction of OH radicals with acetic acid and its perdeuterated isotopologue, this compound (CD3C(O)OD), theoretical calculations of the KIE as a function of temperature show good agreement with experimental measurements researchgate.netacs.org. These studies suggest that the primary mechanism for this reaction involves the abstraction of the acidic hydrogen through a hydrogen-bonded complex researchgate.netacs.org.
The rate constants for the OH + acetic acid and OH + this compound reactions exhibit a negative temperature dependence, described by Arrhenius equations acs.org.
Table 1: Arrhenius Parameters for OH + Acetic Acid and OH + this compound Reactions acs.org
| Reaction | Arrhenius Equation (k(T) in cm³ molecule⁻¹ s⁻¹) |
| OH + Acetic Acid | (2.52 ± 1.22) × 10⁻¹⁴ exp((1010 ± 150)/T) |
| OH + this compound | (4.62 ± 1.33) × 10⁻¹⁶ exp((1640 ± 160)/T) |
Theoretical descriptions of quantum mechanical tunneling (QMT) are also employed to ascertain if barrier width reduction can predict properties consistent with measured kinetic properties, even for reactions exhibiting atypically small KIE values, such as the Co+-mediated decomposition of perdeuterated acetic acid rsc.org. KIEs are directly related to changes in the stiffness of the environment around the isotopic atom, with noncovalent isotope effects primarily stemming from interactions with the environment rather than large changes in force constants acs.org. High-level DFT calculations are also combined with experimental KIEs to obtain high-resolution pictures of transition states in various catalytic organic reactions vetticattgroup.com.
Modeling of Intermolecular Interactions and Hydrogen Bonding
Computational methods are extensively used to model intermolecular interactions and hydrogen bonding in this compound. Neutron scattering experiments, complemented by DFT calculations and molecular dynamics simulations, have provided clear evidence of hydrogen-bond networks in liquid acetic acid, including its fully deuterated form (AAd4) researchgate.netresearchgate.net. These studies indicate that the local order of the liquid is largely described by the short-range crystal structure, and stronger hydrogen-bond interactions are observed in ring structures researchgate.netresearchgate.net.
Quantum chemical calculations are employed to explore the intermolecular potential energy surface associated with the formation of metastable dimer isomers of acetic acid le.ac.ukscispace.com. These calculations provide insights into various hydrogen bonding interactions, including O−H···O=C, C−H···O=C, and O−H···O−H, and yield calculated intermolecular bond lengths and interaction energies for observed metastable dimers scispace.com. For instance, MP2 calculations have provided hydrogen bond lengths for different acetic acid dimers le.ac.uk.
Table 2: Hydrogen Bond Lengths (Å) for Acetic Acid Dimers from MP2 Calculations le.ac.uk
| Dimer Isomer | Hydrogen Bond Type | Bond Length (Å) |
| D1 (C2h) | O−H···O=C | 1.677 |
| D1 (C2h) | O−H···O=C | 1.677 |
| D2 (Cs) | O−H···O=C | 1.798 |
| D2 (Cs) | C−H···O=C | 2.294 |
| D3 (C1) | O−H···O=C | 1.778 |
| D3 (C1) | C−H···O=C | 2.542 |
| D4 (Cs) | O−H···O=C | 1.921 |
| D4 (Cs) | O−H···O−H | 1.932 |
| D5 (Cs) | O−H···O=C | 1.831 |
| D5 (Cs) | C−H···O−H | 2.597 |
| D6 (C1) | O−H···O−H | 1.894 |
| D6 (C1) | C−H···O=C | 2.349 |
In acid-base mixtures, ab initio molecular dynamics (AIMD) simulations reveal the presence of diverse hydrogen-bonded structures, confirming that complexes are formed through direct hydrogen bond interactions, such as between the hydroxyl group of acetic acid and the unsubstituted nitrogen of an imidazole (B134444) ring rsc.org. These simulations also highlight quantum mechanical effects, including electronic and nuclear quantum effects, which lead to hydrogen delocalization within strong hydrogen bonds, impacting the acid-base chemistry rsc.orgresearchgate.net. DFT methods are also used to compare hydrogen-bonding energies of various acetic acid dimers, identifying the cyclic dimer as the most stable in the gas phase and the linear chain form in the liquid phase acs.org. Intermolecular interactions, including hydrogen bonding, also influence the reorientation energy barrier of molecules in deuterated solvents like this compound, as observed in NMR studies reading.ac.uk.
Interactions in Complex Systems and Environmental Research
Dissociation Behavior of Acetic Acid-d4 in Deuterated Media
The dissociation behavior of this compound in deuterated media, such as deuterium (B1214612) oxide (D₂O), is a critical area of study, offering insights into solvent isotope effects and acid-base equilibria. The dissociation constant (pKa) of this compound in D₂O has been experimentally determined to be 5.32. wikipedia.orgwikipedia.org This value is notably different from that of proto-acetic acid (CH₃COOH) in ordinary water (H₂O), highlighting the influence of isotopic substitution on acid strength.
Comprehensive studies have investigated the dissociation constant of this compound in deuterium oxide across a temperature range of 5 to 50°C using the electromotive force (emf) method. ereztech.comwikidata.orgnih.govnih.gov These investigations allow for the derivation of changes in enthalpy, entropy, and heat capacity associated with the dissociation process. Comparing the dissociation of this compound in D₂O with other isotopic forms of acetic acid in both H₂O and D₂O provides a deeper understanding of the underlying mechanisms.
The observed acidity changes due to deuterium isotope effects are primarily attributed to two factors: differences in the zero-point energy of the acids in water versus heavy water, and isotopic effects on intermolecular interactions between solute and solvent molecules. americanelements.com The former relates to the replacement of protium (B1232500) with deuterium at the titratable site, while the latter encompasses the medium effect resulting from the transfer of the solute (acid and its conjugate base) from H₂O to D₂O. americanelements.com
Table 1: Dissociation Constant (pKa) of this compound in Deuterium Oxide
| Property | Value | Solvent | Reference |
| pKa | 5.32 | Deuterium Oxide (D₂O) | wikipedia.orgwikipedia.org |
Atmospheric Chemistry: Reactions with Radicals and Environmental Fate Modeling
Acetic acid is an abundant carboxylic acid in the Earth's atmosphere, found in various environments including rural, urban, and remote marine areas. nih.gov Its atmospheric fate is significantly influenced by reactions with highly reactive species, particularly hydroxyl radicals (•OH). Studies on the kinetics of reactions involving •OH radicals with acetic acid, acetic acid-d3 (CD₃COOH), and this compound (CD₃COOD) provide crucial data for atmospheric chemistry models. ereztech.commycocentral.eu
Experimental measurements at 300 K have determined the rate constants for the reaction of •OH with acetic acid and its deuterated forms. For the reaction of •OH with this compound (CD₃COOD), the measured rate constant at 300 K is (1.09 ± 0.18) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. ereztech.commycocentral.eu This contrasts with the rate constant for non-deuterated acetic acid (CH₃COOH) at 300 K, which is (7.42 ± 0.12) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. ereztech.commycocentral.eu
Research indicates that the primary mechanism for the reaction of acetic acid with •OH radicals involves the abstraction of the acidic hydrogen. ereztech.com Theoretical calculations of the kinetic isotope effect (KIE) as a function of temperature align well with experimental observations, supporting a mechanism that proceeds through a hydrogen-bonded complex and the abstraction of the acidic hydrogen. ereztech.com
The rate constants for these reactions exhibit a negative temperature dependence. The Arrhenius equations describing this dependence are:
For acetic acid (CH₃COOH): k_H(T) = (2.52 ± 1.22) × 10⁻¹⁴ exp((1010 ± 150)/T) cm³ molecule⁻¹ s⁻¹ ereztech.commycocentral.eu
For this compound (CD₃COOD): k_D(T) = (4.62 ± 1.33) × 10⁻¹⁶ exp((1640 ± 160)/T) cm³ molecule⁻¹ s⁻¹ ereztech.commycocentral.eu
These findings suggest that the atmospheric lifetime of acetic acid, and by extension its deuterated forms, at lower temperatures characteristic of the upper troposphere, may be shorter than previously estimated. ereztech.commycocentral.eu The atmospheric oxidation of acetic acid initiated by •OH radicals can proceed via three pathways: addition of •OH to the central carbon, abstraction of a methyl hydrogen, and abstraction of an acidic hydrogen. nih.gov The dominant pathway for atmospheric oxidation of acetic acid is the abstraction of the acidic hydrogen, leading to byproducts such as glyoxylic acid. nih.gov
Table 2: Rate Constants for OH Radical Reactions with Acetic Acid and this compound at 300 K
| Compound | Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| Acetic Acid (CH₃COOH) | OH + CH₃COOH | (7.42 ± 0.12) × 10⁻¹³ | ereztech.commycocentral.eu |
| This compound (CD₃COOD) | OH + CD₃COOD | (1.09 ± 0.18) × 10⁻¹³ | ereztech.commycocentral.eu |
Heterogeneous Catalysis and Surface Reactions involving this compound
This compound plays a significant role in heterogeneous catalysis, primarily as a deuterated solvent or reactant, enabling the investigation of reaction mechanisms and hydrogen-deuterium (H-D) exchange processes on catalyst surfaces. Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. The process generally includes adsorption of reactants onto the catalyst surface, surface reaction, and desorption of products. uni.lunih.govfishersci.iefishersci.ca
One notable application of this compound in heterogeneous catalysis is in the palladium(II)carboxylate-catalyzed deuteration of benzene (B151609). In such reactions, this compound (AcOD-d4) is utilized as a deuterated solvent or a reactant to facilitate the incorporation of deuterium into the benzene molecule, providing insights into the C-H activation mechanism. epa.gov Similarly, H-D exchange reactions in deuterated acidic media, including this compound, are employed to study reaction pathways on heterogeneous metallic catalysts. mims.com
Furthermore, this compound has been used as a solvent in the synthesis of deuterated compounds, such as [2H]-labelled perhexiline. In this synthesis, the use of this compound as a solvent, alongside deuterium gas and platinum(IV) oxide (PtO₂), significantly influences the level of deuterium incorporation into the product. wikipedia.org This demonstrates its utility in controlling isotopic labeling during catalytic transformations.
While direct studies specifically detailing the surface reactions of this compound on catalysts are less common in the general literature, research on the ketonization of acetic acid on metal oxide catalysts provides analogous insights. For instance, studies have shown that adsorbed bidentate bridging acetate-d3 species (derived from acetic acid-d3) undergo H/D exchange with proton sites on oxide surfaces, providing experimental evidence for the intermediacy of enolate species in carboxylic acid ketonization. fishersci.se This highlights the broader utility of deuterated acetic acid derivatives in elucidating surface reaction mechanisms and the role of H-D exchange in catalytic processes.
Biochemical Pathway Elucidation and Metabolic Fate Studies
This compound is an indispensable tool in biochemical research for elucidating metabolic pathways and studying the metabolic fate of compounds due to its stable isotope label. Its use as a tracer or marker allows researchers to track the movement and transformation of acetic acid in various biological processes. wikipedia.org
A primary application of this compound is in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), where it serves as a stable isotope-labeled internal standard for the analysis and profiling of biological samples. wikipedia.org It is particularly useful for the labeling of RNA for high-resolution NMR studies, enabling detailed structural and dynamic investigations of biomolecules. wikipedia.org
In metabolic fate studies, this compound is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis for the accurate quantification of short-chain fatty acids (SCFAs), including acetic acid, in diverse biological matrices such as plasma, serum, feces, and cecal tissues. This application is crucial for understanding the role of gut microbiota and their metabolites in host physiology.
Beyond its role as an analytical standard, this compound is directly used in pharmaceutical research for drug metabolism studies. By administering this compound as a labeled compound, researchers can determine the metabolic fate of drugs within the body, encompassing their absorption, distribution, metabolism, and excretion. wikipedia.org This information is vital for assessing drug efficacy and safety profiles. The broader field of deuterium labeling, exemplified by compounds like 3-Indolethis compound, is recognized for its ability to track compounds during drug development and to influence pharmacokinetic and metabolic profiles. americanelements.com
Furthermore, the principles of metabolic flux analysis (MFA), which often utilize isotope labeling (e.g., ¹³C-labeled glucose), can be extended to understand the intracellular metabolic states, reaction directions, branching ratios, and reaction rates. The emergence of Deuterium Magnetic Resonance Spectroscopy (DMRS) with deuterium-labeled compounds offers a rapid and non-invasive method for measuring metabolic flux, further expanding the utility of this compound in dissecting complex metabolic transformations.
Q & A
Q. How should researchers select acetic acid-d4 as an NMR solvent, and what physicochemical properties are critical for experimental reproducibility?
Methodological Answer: this compound is prioritized for NMR due to its high deuteration (≥99.5 atom% D), which minimizes proton interference in ¹H NMR spectra . Key properties include:
Q. What protocols ensure accurate assessment of this compound purity and isotopic enrichment in quantitative studies?
Methodological Answer:
- Certificate of Analysis (COA): Verify batch-specific purity (>99.5%) and deuterium content using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC) data provided by suppliers .
- Independent Validation: Perform ¹H NMR to detect residual protonated acetic acid (e.g., δ ~2.1 ppm for CH₃ protons) .
- Water Content: Use Karl Fischer titration to confirm ≤0.05% H₂O, as moisture can alter reaction kinetics or NMR baseline .
Q. How is this compound utilized as an internal standard in mass spectrometry (MS), and what are the key calibration considerations?
Methodological Answer:
- MS Calibration: Prepare calibration curves using serial dilutions of this compound (e.g., 10 mM stock) in deuterated solvents matched to the sample matrix .
- Ion Suppression: Assess matrix effects by spiking deuterated standards into blank matrices and comparing signal intensities .
- Isotopic Purity: Confirm minimal cross-talk between deuterated and non-deuterated analytes using high-resolution MS to resolve m/z differences .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) in this compound influence reaction mechanisms in gas-phase studies with hydroxyl radicals?
Methodological Answer: Deuteration alters reaction pathways due to reduced zero-point energy in C-D bonds. For example, in OH radical reactions:
- Rate constants for this compound are ~2–3× slower than protonated acetic acid due to KIEs in H-abstraction steps .
- Experimental Design: Use low-pressure flow reactors coupled with laser-induced fluorescence (LIF) to measure OH decay rates. Compare kinetics with ab initio calculations to validate isotope-dependent transition states .
Q. How can researchers resolve spectral overlaps in ¹H NMR when this compound is used as a solvent for complex mixtures?
Methodological Answer:
- Spectral Editing: Apply 2D NMR (e.g., COSY, HSQC) to distinguish analyte signals from residual solvent peaks .
- Variable Temperature NMR: Exploit temperature-dependent chemical shift changes to separate overlapping resonances (e.g., for labile protons in biomolecules) .
- Solvent Suppression: Use presaturation or gradient-based methods (e.g., WET) to minimize this compound solvent signals .
Q. What strategies mitigate impurities in this compound that could interfere with sensitive metabolomics studies?
Methodological Answer:
- Pre-Experimental Purification: Distill this compound under inert atmosphere to remove trace metals or organic contaminants .
- Blank Runs: Perform LC-MS/NMR "solvent-only" runs to identify and subtract background signals .
- Batch Testing: Compare COAs across suppliers to select lots with ≤0.05% non-deuterated impurities .
Q. How does deuteration impact the acid dissociation constant (pKa) of this compound, and how should this be accounted for in pH-dependent studies?
Methodological Answer:
- pKa Shift: The pKa of this compound is ~0.1–0.3 units higher than protonated acetic acid due to deuterium’s stronger bonding .
- Calibration: Use deuterated pH buffers (e.g., phosphoric acid-d3) to standardize pH measurements in D₂O-based systems .
- Control Experiments: Repeat key assays in protonated acetic acid to isolate isotope effects from pH artifacts .
Q. What methodologies address reproducibility challenges when using this compound across multi-institutional studies?
Methodological Answer:
- Standardized Protocols: Document solvent handling (e.g., storage at 2–8°C, argon purging to prevent oxidation) and share via electronic lab notebooks .
- Interlab Comparisons: Circulate aliquots from a single batch to participating labs and statistically analyze variability in NMR/MS results .
- Metadata Reporting: Include CAS number, batch ID, and storage conditions in publications to enhance replicability .
Data Analysis & Contradiction Resolution
Q. How should researchers reconcile discrepancies between theoretical and experimental kinetic data for deuterated acetic acid systems?
Methodological Answer:
- Error Source Analysis: Evaluate instrument precision (e.g., ±5% for LIF), isotopic impurity effects, and side reactions (e.g., D/H exchange) .
- Computational Validation: Compare experimental rate constants with density functional theory (DFT) simulations of transition states .
- Peer Review: Share raw datasets and computational inputs via repositories like Zenodo for independent verification .
Q. What statistical frameworks are recommended for integrating NMR and MS data in studies using this compound?
Methodological Answer:
- Multivariate Analysis: Apply principal component analysis (PCA) to correlate NMR chemical shifts with MS ion intensities .
- Error-Weighted Models: Use Bayesian regression to account for instrumental uncertainty (e.g., ±0.01 ppm for NMR, ±5% for MS) .
- Cross-Validation: Split datasets into training/testing subsets to assess model robustness, reporting R² and root-mean-square errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
